![molecular formula C18H16N4O4 B2581801 1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941872-87-3](/img/structure/B2581801.png)

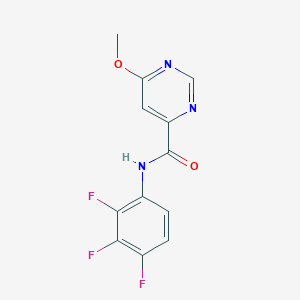

1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ADB-BUTINACA is a synthetic cannabinoid that has been reported to have a cannabinoid receptor potency and efficacy almost three times higher than JWH-018 . It’s currently a drug of abuse in Russia .

Molecular Structure Analysis

ADB-BUTINACA is an indazole-derived synthetic cannabinoid . The S-enantiomer is the active compound .Chemical Reactions Analysis

A number of ADB-BUTINACA metabolites were tentatively identified in urine samples. These include products of mono- and dihydroxylation, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole and a combination of these reactions .科学的研究の応用

Immunomodulatory Effects of Purine Derivatives

Purine nucleosides and their analogues have been synthesized to explore their immunomodulatory effects. For instance, analogues with sulfur substitutions have shown significant immunoactivity, suggesting their potential in enhancing immune functions and providing protection against viral infections (Nagahara et al., 1990). These findings underscore the role of structural modifications in purine derivatives for immunotherapy applications.

Antiviral and Anticancer Activities

The antiviral and anticancer properties of purine analogues have been a focus of research, demonstrating the therapeutic potential of these compounds. For example, various sugar-modified nucleoside derivatives have been evaluated for their antiviral activity against the Semliki Forest virus, highlighting the importance of chemical modifications for enhancing antiviral efficacy (Kini et al., 1991). Additionally, the synthesis of triazino and triazolo[4,3-e]purine derivatives has been described, with some compounds showing promising anticancer and anti-HIV activities, further emphasizing the potential of purine analogues in therapeutic development (Ashour et al., 2012).

Synthesis and Structural Modification for Medicinal Chemistry

The synthesis of purine analogues and their structural modifications play a crucial role in the discovery of new therapeutic agents. Research efforts have focused on developing practical approaches for synthesizing purine isosteres, such as 5-aza-isoguanines, which could serve as potential anticancer agents (Junaid et al., 2019). These synthetic methodologies enable the exploration of novel compounds with improved pharmacological profiles.

作用機序

Safety and Hazards

特性

IUPAC Name |

4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c1-10(11(2)23)22-16(24)14-15(20(3)18(22)25)19-17-21(14)9-13(26-17)12-7-5-4-6-8-12/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIGVCJWQSZHKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2581722.png)

![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2581724.png)

![(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2581727.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2581728.png)

![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)

![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2581737.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide](/img/structure/B2581739.png)